methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate reagents under specific conditions. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing reactions and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenacyl bromides in DMSO with potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indoloquinoxaline derivatives with altered functional groups.
Scientific Research Applications
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its cytotoxic effects against certain cancer cell lines.
Industry: Explored for its use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind non-covalently to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its antiviral and antibacterial properties.
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits high activity against herpes simplex virus type 1.
Ellipticine: A natural cytotoxic agent capable of non-covalent binding to DNA.
Uniqueness
methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate stands out due to its unique methoxy group at position 9, which may enhance its biological activity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-11-7-8-15-12(9-11)17-18(21(15)10-16(22)24-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFAVBGOGUZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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